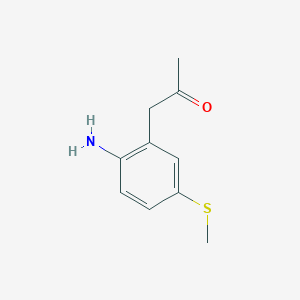

1-(2-Amino-5-(methylthio)phenyl)propan-2-one

Description

1-(2-Amino-5-(methylthio)phenyl)propan-2-one (CAS: 1803834-52-7) is a substituted acetophenone derivative featuring a phenyl ring with an amino (-NH₂) group at position 2, a methylthio (-SCH₃) group at position 5, and a propan-2-one (acetone) moiety at position 1. This compound is notable for its role as a phase I metabolite of 4-methylthioamphetamine (4-MTA), a synthetic amphetamine analogue associated with neurotoxic effects . The ketone functional group in its structure makes it a reactive intermediate, susceptible to further enzymatic reduction to form 1-[4-(methylthio)phenyl]propan-2-ol (a secondary alcohol metabolite) or degradation into 4-methylthiobenzoic acid . Its synthesis typically involves oxidative deamination of 4-MTA, highlighting its relevance in forensic and toxicological studies of designer drug metabolism.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(2-amino-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

WJZBHZCOSMKQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(methylthio)benzaldehyde with acetone in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of arylpropanones necessitates a comparative analysis of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one with analogues. Key compounds are evaluated below:

Table 1: Comparative Analysis of Structurally Related Arylpropanones

Structural and Electronic Differences

- Substituent Position Effects: The position of the methylthio group distinguishes this compound from its isomer 1-(3-(Methylthio)phenyl)propan-2-one. The para-substituted -SCH₃ (C5) in the former may enhance resonance stabilization compared to the meta-substituted isomer (C3), influencing reactivity in metabolic pathways .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 1-(3-(Trifluoromethyl)phenyl)propan-2-one increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack during reductive amination (e.g., fenfluramine synthesis) .

Toxicological and Pharmacological Profiles

- Safety Data: Limited toxicological data exist for 1-(3-(Methylthio)phenyl)propan-2-one, whereas 1-(3-(Trifluoromethyl)phenyl)propan-2-one is rigorously purified to minimize regioisomeric impurities in drug synthesis .

Biological Activity

1-(2-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapeutics. This article synthesizes the findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group and a methylthio group attached to a phenyl ring, influencing its chemical reactivity and biological interactions. The molecular formula is CHNSO, with a molecular weight of approximately 197.28 g/mol. The presence of the methylthio group enhances hydrophobic interactions, which may influence binding affinities with biological targets.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways relevant to cancer cell proliferation.

- Receptor Interaction : The amino group can facilitate hydrogen bonding with receptor sites, enhancing the compound's binding affinity.

- Cell Cycle Modulation : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds structurally related to this compound:

- Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For instance, compounds with similar structures exhibited IC values ranging from 3.6 µM to 8.8 µM against these cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 4.5 |

| Compound B | HCT-116 | 3.6 |

| Compound C | HeLa | 7.0 |

Mechanisms of Induction

The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis through mitochondrial dysfunction and DNA damage .

- Cell Cycle Arrest : Significant increases in G0/G1 phase populations have been observed following treatment, suggesting that these compounds can halt cell cycle progression .

Case Studies

- Acute Myeloid Leukemia (AML) : A study identified small molecules that could stimulate differentiation in AML cell lines. While not directly testing this compound, the findings suggest that similar compounds may influence differentiation pathways in hematological malignancies .

- Antiplasmodial Activity : Related derivatives have shown promising antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating a broader spectrum of biological activity beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.